(4-Fluoropiperidin-4-YL)methanol
Overview
Description
(4-Fluoropiperidin-4-YL)methanol is a chemical compound with the molecular formula C₆H₁₂FNO. It is a fluorinated derivative of piperidine, a six-membered heterocyclic amine. The presence of a fluorine atom at the fourth position of the piperidine ring and a hydroxymethyl group attached to the same carbon makes this compound unique. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Scientific Research Applications
(4-Fluoropiperidin-4-YL)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include (4-fluoropiperidin-4-yl)methanol, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to different therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, leading to their wide range of therapeutic applications .
Result of Action
Piperidine derivatives are known to have a wide range of effects at the molecular and cellular level, contributing to their therapeutic applications .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of piperidine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoropiperidin-4-YL)methanol typically involves the fluorination of piperidine derivatives. One common method is the reaction of piperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position. The resulting 4-fluoropiperidine is then subjected to a hydroxymethylation reaction using formaldehyde and a reducing agent like sodium borohydride to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the synthesis process. Additionally, purification techniques like distillation and crystallization are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoropiperidin-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding piperidine derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 4-Fluoropiperidine-4-carboxylic acid.
Reduction: 4-Fluoropiperidine.
Substitution: 4-Azidopiperidine.
Comparison with Similar Compounds
Similar Compounds
Piperidin-4-YL)methanol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
(4-Chloropiperidin-4-YL)methanol: Contains a chlorine atom instead of fluorine, leading to variations in biological activity and chemical behavior.
(4-Bromopiperidin-4-YL)methanol: Similar to the chlorinated derivative but with a bromine atom, affecting its reactivity and applications.
Uniqueness
(4-Fluoropiperidin-4-YL)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules .
Properties
IUPAC Name |
(4-fluoropiperidin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO/c7-6(5-9)1-3-8-4-2-6/h8-9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCPBCNFXXRANL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801307235 | |
Record name | 4-Fluoro-4-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801307235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
949100-11-2 | |
Record name | 4-Fluoro-4-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=949100-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-4-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801307235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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